Cas no 890643-33-1 (N-{5-(4-ethylphenyl)methyl-1,3-thiazol-2-yl}-2H-chromene-3-carboxamide)

N-{5-(4-ethylphenyl)methyl-1,3-thiazol-2-yl}-2H-chromene-3-carboxamide is a synthetic organic compound featuring a chromene-carboxamide core linked to a substituted thiazole moiety. Its molecular structure combines a chromene scaffold, known for its photophysical and biological properties, with a thiazole ring, which enhances stability and potential bioactivity. The 4-ethylphenylmethyl substitution on the thiazole group may influence lipophilicity and binding affinity, making it a candidate for further study in medicinal chemistry or material science applications. The compound's well-defined structure allows for precise modifications, offering versatility in research settings. Its synthesis and characterization are of interest for exploring structure-activity relationships in pharmacological or functional material contexts.
N-{5-(4-ethylphenyl)methyl-1,3-thiazol-2-yl}-2H-chromene-3-carboxamide structure
890643-33-1 structure
Product Name:N-{5-(4-ethylphenyl)methyl-1,3-thiazol-2-yl}-2H-chromene-3-carboxamide
CAS No:890643-33-1
MF:C22H20N2O2S
MW:376.471404075623
CID:6423905
PubChem ID:7465029
Update Time:2025-11-07

N-{5-(4-ethylphenyl)methyl-1,3-thiazol-2-yl}-2H-chromene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-{5-(4-ethylphenyl)methyl-1,3-thiazol-2-yl}-2H-chromene-3-carboxamide
    • N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide
    • 890643-33-1
    • N-(5-(4-ethylbenzyl)thiazol-2-yl)-2H-chromene-3-carboxamide
    • NCGC00274377-01
    • N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2H-CHROMENE-3-CARBOXAMIDE
    • AKOS002255815
    • AB01278592-01
    • F3244-0256
    • Inchi: 1S/C22H20N2O2S/c1-2-15-7-9-16(10-8-15)11-19-13-23-22(27-19)24-21(25)18-12-17-5-3-4-6-20(17)26-14-18/h3-10,12-13H,2,11,14H2,1H3,(H,23,24,25)
    • InChI Key: JTRPOZBJRYZXEP-UHFFFAOYSA-N
    • SMILES: C1OC2=C(C=CC=C2)C=C1C(NC1=NC=C(CC2=CC=C(CC)C=C2)S1)=O

Computed Properties

  • Exact Mass: 376.12454906g/mol
  • Monoisotopic Mass: 376.12454906g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 544
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 79.5Ų

N-{5-(4-ethylphenyl)methyl-1,3-thiazol-2-yl}-2H-chromene-3-carboxamide Pricemore >>

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N-{5-(4-ethylphenyl)methyl-1,3-thiazol-2-yl}-2H-chromene-3-carboxamide Related Literature

Additional information on N-{5-(4-ethylphenyl)methyl-1,3-thiazol-2-yl}-2H-chromene-3-carboxamide

Comprehensive Analysis of N-{5-(4-ethylphenyl)methyl-1,3-thiazol-2-yl}-2H-chromene-3-carboxamide (CAS No. 890643-33-1)

The compound N-{5-(4-ethylphenyl)methyl-1,3-thiazol-2-yl}-2H-chromene-3-carboxamide (CAS No. 890643-33-1) is a synthetic organic molecule that has garnered significant interest in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This thiazole-derived compound combines a chromene core with a carboxamide functional group, making it a versatile candidate for drug discovery and development. Researchers are particularly intrigued by its potential as a modulator of biological pathways, including inflammation and oxidative stress, which are hot topics in modern medicine.

In recent years, the scientific community has focused on small-molecule inhibitors and bioactive heterocycles, with CAS No. 890643-33-1 emerging as a subject of study. Its molecular structure suggests possible interactions with enzymes and receptors involved in chronic diseases, aligning with current trends in precision medicine and targeted therapy. The compound's ethylphenyl and thiazolyl moieties contribute to its lipophilicity, which is a critical factor in drug absorption and bioavailability—a key consideration in pharmacokinetics.

The synthesis of N-{5-(4-ethylphenyl)methyl-1,3-thiazol-2-yl}-2H-chromene-3-carboxamide involves multi-step organic reactions, including condensation and cyclization techniques. These methods are widely discussed in medicinal chemistry forums, as researchers seek efficient and scalable production routes. The compound's chromene-3-carboxamide segment is particularly noteworthy, as chromene derivatives are known for their antioxidant and neuroprotective properties, which are highly relevant in aging-related research and neurodegenerative disease studies.

From a drug design perspective, CAS No. 890643-33-1 exemplifies the integration of heterocyclic scaffolds to enhance biological activity. Its thiazole ring is a common pharmacophore in FDA-approved drugs, underscoring its importance in pharmaceutical innovation. Recent publications have explored its potential as a kinase inhibitor, a class of compounds that has revolutionized cancer treatment. This aligns with the growing demand for personalized therapeutics and biomarker-driven approaches in oncology.

Environmental and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies of N-{5-(4-ethylphenyl)methyl-1,3-thiazol-2-yl}-2H-chromene-3-carboxamide are also gaining traction, as regulatory agencies emphasize safety profiling in drug development. Computational modeling and in silico simulations have been employed to predict its metabolic pathways, reflecting the industry's shift toward green chemistry and sustainable practices. These aspects are frequently searched by professionals in pharmacology and toxicology.

In summary, CAS No. 890643-33-1 represents a promising candidate for further investigation in drug discovery and biochemical research. Its structural complexity and potential therapeutic benefits make it a compelling subject for academic and industrial research, particularly in the context of disease-modifying agents and signal transduction modulation. As the scientific community continues to explore its applications, this compound may contribute to breakthroughs in translational medicine and next-generation therapeutics.

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